1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

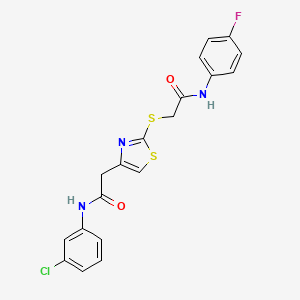

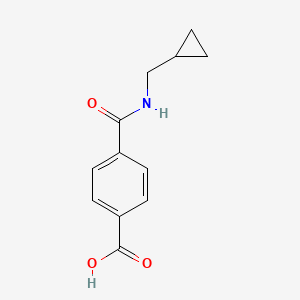

1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride is a chemical compound with the CAS Number: 2060024-97-5 . It has a molecular weight of 212.72 and its IUPAC name is 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2.ClH/c1-11(2)8-13(3)10-7-5-4-6-9(10)12-11;/h4-7,12H,8H2,1-3H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder and it is stored at a temperature of 4 degrees Celsius . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Applications De Recherche Scientifique

Tetrahydroisoquinolines in Therapeutics

The compound 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride belongs to the class of tetrahydroisoquinolines (THIQs), which are recognized for their diverse therapeutic applications. Initially known for neurotoxicity, THIQs later garnered attention for their potential in preventing Parkinsonism and as anticancer antibiotics. The approval of trabectedin, a THIQ derivative, for soft tissue sarcomas highlights the class's significance in cancer drug discovery. THIQ derivatives have been synthesized for various therapeutic activities, showing promise in cancer, central nervous system disorders, and infectious diseases like malaria, tuberculosis, and HIV. Their unique mechanisms of action make them candidates for novel drug development (Singh & Shah, 2017).

Antioxidant Applications

Research has identified analogues of ethoxyquin, such as 1,2-dihydro-2,2,4-trimethylquinoline, which share structural similarities with THIQs, for their antioxidant efficacy in fish meal preservation. These compounds prevent the spontaneous combustion of fish meals by protecting polyunsaturated fatty acids. The discovery of potent antioxidants within this class, capable of competing with ethoxyquin in both efficacy and cost, showcases their utility in food preservation and the broader context of oxidative stress mitigation (de Koning, 2002).

Clinical Use in Autoimmune Disorders

Although not directly linked to 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride, the application of related compounds like hydroxychloroquine in systemic lupus erythematosus (SLE) underlines the therapeutic potential of similar molecules. Hydroxychloroquine, with mechanisms that might be echoed in the pharmacodynamics of THIQs, has been shown to reduce the risk of flares, allow steroid dosage reduction, and exhibit cardioprotective and antineoplastic benefits, emphasizing the broader applicability of this class of compounds in treating autoimmune and inflammatory diseases (Ponticelli & Moroni, 2017).

Safety and Hazards

The compound has been classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, H335 . These represent hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Mode of Action

A related compound in the same chemical series has been reported to change the substrate pocket to prevent amp from binding . This suggests a potential allosteric modulation mechanism, but further studies are required to confirm this for 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride.

Propriétés

IUPAC Name |

2,2,4-trimethyl-1,3-dihydroquinoxaline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c1-11(2)8-13(3)10-7-5-4-6-9(10)12-11;/h4-7,12H,8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJANNRLRAFIFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2=CC=CC=C2N1)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B2809293.png)

![tert-Butyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2809296.png)

![N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2809298.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide](/img/structure/B2809305.png)

![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2809306.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2809309.png)